Plerixafor 8HCl

Purity Quality Control HPLC

Avoid experimental failure from generic CXCR4 antagonists with undefined signaling bias. Plerixafor 8HCl is the validated standard for robust hematopoietic stem cell mobilization, acting via a unique biased mechanism essential for in vivo efficacy. • Blocks SDF-1/CXCL12 binding with biased signaling, unlike full antagonists. • Enables reproducible chemotaxis assays with aqueous solubility (≥100 mg/mL), eliminating DMSO cytotoxicity. • Reliable tool for X4 HIV entry blockade studies with well-defined selectivity.

Molecular Formula C28H55ClN8
Molecular Weight 539.2 g/mol
CAS No. 155148-31-5
Cat. No. B000721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlerixafor 8HCl
CAS155148-31-5
Synonyms1,1'-(1,4-phenylenebis(methylene))bis(1,4,8,11-tetraazacyclotetradecane)octahydrochloride dihydrate
1,1'-(1,4-phenylenebis-(methylene))-bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride dihydrate
AMD 3100
AMD 3329
AMD-3100
AMD-3329
AMD3100
bicyclam
JM 3100
JM3100
mezobil
mozobil
plerixafor
plerixafor hydrochloride
plerixafor octahydrochloride
RPA bicyclam
Molecular FormulaC28H55ClN8
Molecular Weight539.2 g/mol
Structural Identifiers
SMILESC1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Cl
InChIInChI=1S/C28H54N8.ClH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;/h5-8,29-34H,1-4,9-26H2;1H
InChIKeyVZVSLNRDUPMOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilitySlightly soluble

Structure & Identifiers


Interactive Chemical Structure Model





Plerixafor 8HCl Procurement Guide


Plerixafor 8HCl (also known as AMD3100 octahydrochloride, JM3100 8HCl) is a bicyclam small molecule that functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [1]. It acts by blocking the binding of its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), thereby inhibiting downstream signaling events such as chemotaxis and G-protein activation [1]. This compound is the octahydrochloride salt form of Plerixafor, with a molecular weight of 794.47 g/mol and the molecular formula C28H54N8·8HCl, and it is provided as a white solid with high aqueous solubility (≥100 mg/mL) .

Workflow CXCR4 pathway antagonism studies Biased ligand; G-protein inhibition / β-arrestin recruitment
Selection Octahydrochloride salt with high aqueous solubility Facilitates organic-solvent-free dosing
Use Context In vitro signaling, chemotaxis, and in vivo HSC mobilization research

Plerixafor 8HCl: Generic Interchangeability


The functional and pharmacological properties of CXCR4 antagonists are highly dependent on their specific chemical structure and the resulting molecular interactions with the receptor. Differences in ligand binding, receptor conformation stabilization, and subsequent intracellular signaling pathways (e.g., G-protein vs. β-arrestin coupling) lead to divergent biological outcomes that cannot be predicted by simple target affinity [1]. For instance, even compounds within the same chemical class, like the monocyclam AMD3465 or the structurally distinct AMD11070, exhibit different potencies, pharmacokinetic properties, and importantly, distinct signaling bias, which can translate to a lack of in vivo efficacy for critical applications like hematopoietic stem cell (HSC) mobilization [2]. Therefore, substituting Plerixafor 8HCl with a generic alternative without robust comparative data risks experimental failure and unreliable translational outcomes.

! Signaling bias may differ markedly among CXCR4 antagonists; biased β-arrestin engagement is linked to HSC mobilization model response and may not be preserved across structural analogs.
! In vivo mobilization efficacy observed with Plerixafor may not transfer to full antagonists (e.g., AMD11070) that block both G-protein and β-arrestin pathways.
! Pharmacokinetic profiles and selectivity windows can vary between CXCR4-targeting molecules; direct substitution without comparative data may introduce experimental variability.

Plerixafor 8HCl Differentiation Evidence


High Purity and Analytical Validation

The purity of Plerixafor 8HCl is critical for ensuring that biological effects are attributable to the compound and not impurities. Vendor specifications demonstrate high batch-to-batch consistency, with HPLC purity reported at ≥99.90% and 99.73% [1], confirmed by NMR for structural integrity. This level of quality control is essential for reproducible research, as impurities can act as confounding factors in cell-based assays, potentially leading to off-target effects or cytotoxicity. While many vendors offer a baseline purity of ≥98% , the procurement of material with documented higher purity (≥99.5%) provides greater assurance of experimental reliability.

Purity (HPLC)
Source review
≥99.9% (reported 99.90%, 99.73%)
Reduces impurity-related confounding in sensitive assays
Vendor CoA; confirm lot-specific purity
Purity Quality Control HPLC Reproducibility

Biased β-Arrestin Signaling vs. Full Antagonists

Plerixafor 8HCl exhibits functional selectivity, acting as a biased ligand at CXCR4. It fully antagonizes G-protein signaling while stimulating β-arrestin recruitment [1]. This is in direct contrast to other CXCR4 antagonists like AMD11070, which acts as a full antagonist (blocks both G-protein and arrestin pathways) [1]. This mechanistic distinction is not merely academic; it directly impacts in vivo function. While AMD11070 blocks constitutive CXCR4 internalization, Plerixafor allows it, leading to a decrease in receptor surface expression [1]. In vivo, this biased action of Plerixafor is associated with a reversal of the CXCL12 gradient across the bone marrow endothelium and superior HSC mobilization, an effect not seen with AMD11070 [2].

Signaling Bias
Head-to-head
Biased (G-protein antagonist, β-arrestin stimulator) vs. Full antagonist (AMD11070)
Biased signaling supports HSC mobilization model response
Qualitative difference; linked to in vivo outcome
Biased Signaling β-Arrestin Functional Selectivity GPCR Pharmacology Stem Cell Mobilization

CXCR4 Selectivity Profile

Plerixafor 8HCl demonstrates high selectivity for CXCR4. Comprehensive pharmacological profiling shows that it does not significantly inhibit a panel of 13 other chemokine receptors (including CXCR1-3, CXCR7, CCR1-9) at concentrations up to >10 µM [1]. Its IC50 for these off-target receptors is reported as >25 µg/mL . This high degree of selectivity is crucial for experiments aiming to dissect CXCR4-specific biology, as it minimizes confounding effects from other chemokine pathways. In comparison, while many analogs also target CXCR4, their selectivity profiles can differ; for example, T140 and its analogs are known to have high affinity for CXCR4 but may exhibit different cross-reactivity patterns [2].

CXCR4 Selectivity
Class-level
No significant inhibition of 13 chemokine receptors at >10 µM
Limits off-target pathway interpretation in CXCR4 studies
Panel data; analog cross-reactivity may vary
Selectivity CXCR4 Chemokine Receptors Off-Target Effects

Aqueous Solubility and Stability

The 8HCl salt form of Plerixafor provides exceptional aqueous solubility, a critical practical advantage for research use. It is soluble in water at up to 155.4 mg/mL, corresponding to a stock solution concentration of 125.87 mM . This high solubility, combined with the fact that it is insoluble in DMSO and ethanol , simplifies the preparation of aqueous buffers for in vitro and in vivo studies, avoiding potential solvent-related artifacts (e.g., DMSO toxicity). Furthermore, supplier documentation specifies that the compound is stable for up to 3 years when stored as a powder at -20°C and for 1 year at -80°C when in solvent . This well-defined stability profile contrasts with some other small molecule antagonists that may have more limited solubility or require organic co-solvents, facilitating long-term project planning and batch storage.

Aqueous Solubility
Data to verify
155.4 mg/mL in water (125.87 mM)
Enables DMSO-free aqueous assay design
Supplier-reported; verify stability under assay conditions
Solubility Stability Formulation In Vivo Dosing Cell Culture

Plerixafor 8HCl Research Applications


In Vivo HSC Mobilization and Engraftment

Plerixafor 8HCl is the gold-standard small molecule for inducing rapid HSC mobilization in animal models. Its biased signaling mechanism, which is essential for reversing the CXCL12 gradient and achieving robust mobilization [1], makes it uniquely suited for this application. Studies requiring the collection of peripheral blood stem cells for transplantation or investigating the bone marrow niche should prioritize Plerixafor 8HCl over other CXCR4 antagonists that lack this functional selectivity and in vivo efficacy.

CXCR4 Signaling and Functional Selectivity

For researchers dissecting the complexities of GPCR signaling, Plerixafor 8HCl serves as a valuable tool to study biased agonism at CXCR4. It enables the specific interrogation of G-protein-independent, β-arrestin-mediated pathways while blocking canonical G-protein signaling [1]. This contrasts with full antagonists like AMD11070, which block both pathways, and allows for the isolation and study of arrestin-dependent cellular processes. Procuring high-purity Plerixafor 8HCl is critical for these precise mechanistic studies.

CXCR4-Mediated Cell Migration and Chemotaxis

Plerixafor 8HCl is a standard reference antagonist for inhibiting CXCL12-mediated chemotaxis in cell-based assays, with well-defined IC50 values (e.g., 5.7 nM for CXCL12-mediated chemotaxis and 44 nM for CXCR4) [1]. Its high aqueous solubility allows for the preparation of concentrated stock solutions in cell culture media without the use of DMSO, thereby eliminating a common source of cytotoxicity and experimental variability. This makes it the preferred choice for reproducible and physiologically relevant migration assays.

X4 HIV Entry Inhibition via CXCR4

In virology research, Plerixafor 8HCl is a well-established tool to specifically block the entry of X4 HIV strains into host cells via CXCR4 antagonism. Its well-documented selectivity profile [1] ensures that the observed antiviral effects are directly attributable to CXCR4 blockade rather than off-target interactions with other co-receptors (e.g., CCR5). This specificity is essential for mechanistic studies on viral entry and for screening assays evaluating co-receptor usage.

Application
Selection Property
Validation Focus
HSC mobilization and engraftment research
Biased β-arrestin signaling engagement
CXCL12 gradient reversal and mobilization endpoints
Biased GPCR signaling studies
Functional selectivity (G-protein vs. β-arrestin)
β-arrestin pathway isolation in CXCR4 models
CXCL12-mediated chemotaxis assays
High aqueous solubility; DMSO-free formulation
Organic-solvent-free cell migration endpoints
X4 HIV entry inhibition studies
CXCR4 selectivity profile
CCR5-independent antiviral endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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